molecular formula C15H13FN2O3 B5064040 N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide

N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide

Cat. No.: B5064040
M. Wt: 288.27 g/mol
InChI Key: IYTXXEKQUCTWPP-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It features a benzamide core substituted with a 3-nitro group and a 2-(4-fluorophenyl)ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 3-nitrobenzoic acid, is prepared by nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.

    Amidation: The 3-nitrobenzoic acid is then converted to 3-nitrobenzoyl chloride using thionyl chloride. This intermediate is reacted with 2-(4-fluorophenyl)ethylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Reduction: N-[2-(4-fluorophenyl)ethyl]-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s aromatic structure and functional groups make it suitable for the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used in studies investigating the interaction of aromatic amides with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-fluorophenyl)ethyl]-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-[2-(4-fluorophenyl)ethyl]-3-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a fluorophenyl group. The nitro group imparts specific electronic properties, while the fluorophenyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-13-6-4-11(5-7-13)8-9-17-15(19)12-2-1-3-14(10-12)18(20)21/h1-7,10H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTXXEKQUCTWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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